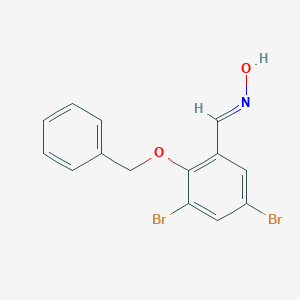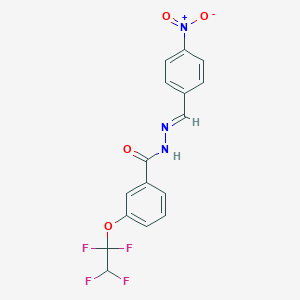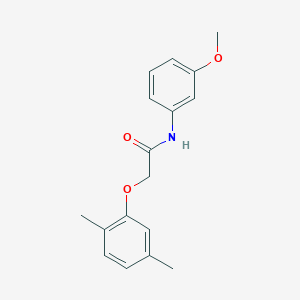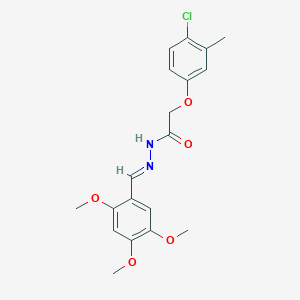![molecular formula C17H17BrN6OS2 B450784 2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B450784.png)
2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide is a complex organic compound that features a triazole ring, a bromoaniline moiety, and a thienylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
. standard organic synthesis techniques and equipment would be employed, with a focus on optimizing yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the bromoaniline moiety can be reduced to an amine.
Substitution: Halogen atoms in the bromoaniline can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide involves its interaction with specific molecular targets. The triazole ring and bromoaniline moiety are key functional groups that enable binding to enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-pyridinylmethylene)acetohydrazide
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(4-methylbenzylidene)acetohydrazide
- 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(3-methoxybenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-(2-thienylmethylene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C17H17BrN6OS2 |
|---|---|
分子量 |
465.4g/mol |
IUPAC 名称 |
2-[[5-[(4-bromoanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN6OS2/c1-24-15(10-19-13-6-4-12(18)5-7-13)21-23-17(24)27-11-16(25)22-20-9-14-3-2-8-26-14/h2-9,19H,10-11H2,1H3,(H,22,25)/b20-9+ |
InChI 键 |
ZANUQESDARAERG-AWQFTUOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)CNC3=CC=C(C=C3)Br |
手性 SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CS2)CNC3=CC=C(C=C3)Br |
规范 SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)CNC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(4-bromophenyl)-2-[(2,3-dimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450703.png)
![N-{4-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450705.png)
![N-(2-iodophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450706.png)
![4-nitro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B450709.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B450710.png)

![2-{4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450713.png)

![5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B450716.png)
![3-nitro-N-{4-[(mesitylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B450717.png)
![METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B450722.png)
